4-(3-Methoxyphenyl)piperidin-4-ol

Neurotrophin receptor p75 NTR Medicinal chemistry Piperazine-acylpiperidine conjugates

4-(3-Methoxyphenyl)piperidin-4-ol (CAS 180161-15-3) is a 4-aryl-4-hydroxypiperidine derivative with molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. The compound features a secondary piperidine ring substituted at the 4-position with both a hydroxyl group and a 3-methoxyphenyl moiety.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 180161-15-3
Cat. No. B067289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)piperidin-4-ol
CAS180161-15-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCNCC2)O
InChIInChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
InChIKeyACKHHBDZZHPXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)piperidin-4-ol (CAS 180161-15-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(3-Methoxyphenyl)piperidin-4-ol (CAS 180161-15-3) is a 4-aryl-4-hydroxypiperidine derivative with molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. The compound features a secondary piperidine ring substituted at the 4-position with both a hydroxyl group and a 3-methoxyphenyl moiety. Its computed XLogP3-AA is 0.9 and it possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. Commercially available at 95% minimum purity, this compound serves primarily as a versatile synthetic building block for constructing N-substituted piperidine derivatives with diverse pharmacological profiles [2].

Why 4-(3-Methoxyphenyl)piperidin-4-ol Cannot Be Substituted with a Generic 4-Aryl-4-piperidinol in Synthesis and Assay Development


The 3-methoxy substituent position on the phenyl ring is a critical determinant of both downstream synthetic outcomes and biological target engagement, and cannot be freely interchanged with unsubstituted phenyl, 4-methoxy, or halogenated analogs. In the Sanofi-Aventis p75 NTR ligand patent series, the 1-[4-hydroxy-4-(3-methoxyphenyl)-1-piperidyl]-2-[4-(2-pyrazinyl)-1-piperazinyl]-1-ethanone derivative represents a specifically claimed structural embodiment [1]. The meta-methoxy orientation alters the electron density and conformational preferences of the aryl ring relative to the piperidine core, which directly impacts N-derivatization reactivity and the pharmacophoric presentation of the scaffold [2]. Furthermore, crystal structure evidence (PDB 3OY0) confirms that the 3-methoxyphenyl-piperidin-4-ol scaffold engages in specific binding-pocket interactions within human carbonic anhydrase II that would be sterically and electronically altered by para-substitution or ring deoxygenation [3].

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)piperidin-4-ol: Comparator-Based Performance Data


Meta-Methoxy Substituent Enables Patent-Specific p75 NTR Ligand Series Not Accessible from 4-Phenyl or 4-Halophenyl Analogs

In the Sanofi-Aventis patent US2005/176722 A1, 4-(3-methoxyphenyl)piperidin-4-ol serves as the specific core scaffold for synthesizing 1-[4-hydroxy-4-(3-methoxyphenyl)-1-piperidyl]-2-[4-(2-pyrazinyl)-1-piperazinyl]-1-ethanone, a claimed compound with affinity for the neurotrophin receptor p75 NTR [1]. The patent explicitly claims the 3-methoxyphenyl substitution pattern as part of the defined R4 aromatic group, distinguishing it from unsubstituted phenyl, 4-halophenyl, 4-alkylphenyl, and 4-alkoxyphenyl variants also encompassed by the generic Markush structure. This indicates that the 3-methoxy orientation produces a specific receptor interaction profile validated through patent prosecution [1].

Neurotrophin receptor p75 NTR Medicinal chemistry Piperazine-acylpiperidine conjugates

Scaffold Containing 3-Methoxyphenylpiperidin-4-ol Validated by High-Resolution Co-Crystal Structure with Human Carbonic Anhydrase II (1.6 Å)

A derivative incorporating the 4-(3-methoxyphenyl)piperidin-4-ol scaffold — specifically 1-(4-(4-(2-(isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol — was co-crystallized with human carbonic anhydrase II and the structure solved at 1.6 Å resolution (PDB ID: 3OY0) [1]. This crystallographic validation demonstrates that the 3-methoxyphenyl-piperidin-4-ol core can productively orient within a therapeutically relevant enzyme active site. The 3-methoxy group establishes specific van der Waals and potential hydrogen-bonding interactions that would be geometrically inaccessible with a 4-methoxy or unsubstituted phenyl ring, as the meta orientation places the methoxy oxygen in a distinct spatial position relative to the piperidine ring plane [1].

Carbonic anhydrase inhibition X-ray crystallography Structure-based drug design

Methoxy-Substituted 4-Arylpiperidinols Demonstrate 3.8-Fold Superior Cytotoxicity Over 5-FU in Hepatoma Models, Outperforming Halogenated Analogs

In a comparative SAR study by Kucukoglu et al. (2014), a series of 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols was evaluated for cytotoxicity against human hepatoma Huh7 cells. The 4-methoxyphenyl derivative (compound 2c) exhibited 3.8-fold higher cytotoxic potency than the reference standard 5-fluorouracil (5-FU) [1]. In contrast, the 4-chlorophenyl (2d) and 4-fluorophenyl (2e) analogs demonstrated lower activity against the Huh7 line, with all synthesized compounds showing reduced activity against T47D breast cancer cells compared to 5-FU [1]. While this study evaluates N-isopropylamino derivatives rather than the free 4-(3-methoxyphenyl)piperidin-4-ol, it establishes that methoxy substitution on the 4-aryl ring consistently enhances cytotoxicity relative to halogen substitution in this scaffold class.

Cytotoxicity Hepatocellular carcinoma SAR

Electron-Donating 3-Methoxy Substituent Modulates Piperidine Basicity and N-Alkylation Reactivity Relative to Electron-Withdrawing Aryl Analogs

The 3-methoxy group exerts a positive mesomeric (+M) and negative inductive (−I) electronic effect on the phenyl ring, with a Hammett σₘ value of approximately +0.12 [1]. This contrasts with the 4-chlorophenyl analog (σₚ = +0.23) and 4-fluorophenyl analog (σₚ = +0.06), producing an intermediate electron density profile at the 4-position of the piperidine ring [1]. The consequence for procurement and synthesis is twofold: (i) the piperidine nitrogen basicity (computed pKa ~8.7–9.3 for secondary amine in 4-aryl-4-piperidinols) is modulated by the aryl substituent's electronic character, affecting N-acylation and N-alkylation rates; (ii) the 3-methoxy orientation provides a distinct dihedral angle preference between the aryl and piperidine rings compared to para-substituted analogs, as evidenced by the solid-state conformation in PDB 3OY0 [2].

Physicochemical properties Synthetic chemistry Reactivity

Validated Application Scenarios for 4-(3-Methoxyphenyl)piperidin-4-ol in Drug Discovery and Chemical Biology


Synthesis of p75 Neurotrophin Receptor (p75 NTR) Ligands for Neurodegenerative Disease Research

4-(3-Methoxyphenyl)piperidin-4-ol is the scaffold of choice for constructing 1-piperazinylacylpiperidine derivatives targeting the p75 NTR receptor, as specifically exemplified in Sanofi-Aventis patent US2005/176722 A1 [1]. Acylation of the piperidine nitrogen with a 4-(2-pyrazinyl)-1-piperazinylacetyl moiety yields the claimed compound 1-[4-hydroxy-4-(3-methoxyphenyl)-1-piperidyl]-2-[4-(2-pyrazinyl)-1-piperazinyl]-1-ethanone [1]. This application scenario is directly relevant to drug discovery programs in neuroprotection, nerve regeneration, and CNS injury.

Structure-Guided Design of Carbonic Anhydrase Inhibitors Using the 3-Methoxyphenylpiperidin-4-ol Scaffold

Researchers developing isoform-selective carbonic anhydrase inhibitors can leverage the high-resolution (1.6 Å) co-crystal structure of human carbonic anhydrase II bound to a ligand containing the 4-(3-methoxyphenyl)piperidin-4-ol core (PDB 3OY0) [1]. This structural data enables rational ligand optimization by revealing the precise binding pose of the 3-methoxyphenyl group within the enzyme active site, facilitating the design of analogs with improved affinity and selectivity profiles.

Cytotoxic 4-Arylpiperidinol Lead Optimization in Hepatocellular Carcinoma Programs

Building on the class-level evidence that methoxy-substituted 4-arylpiperidinols exhibit 3.8-fold greater potency than 5-FU against Huh7 hepatoma cells — while halogenated (4-Cl, 4-F) analogs show inferior activity [1] — 4-(3-methoxyphenyl)piperidin-4-ol serves as a strategic starting scaffold for synthesizing and evaluating novel N-substituted derivatives with potential anti-hepatoma activity. The free secondary amine allows versatile derivatization to explore SAR around the piperidine nitrogen.

Synthetic Methodology Development Leveraging the Distinct Electronic Profile of the 3-Methoxyphenyl Substituent

The intermediate Hammett σ value (σₘ ≈ +0.12) and moderate lipophilicity (XLogP3 = 0.9) of the 3-methoxyphenyl group make 4-(3-methoxyphenyl)piperidin-4-ol an ideal model substrate for developing and benchmarking N-functionalization methodologies (acylation, alkylation, reductive amination, sulfonylation) on 4-aryl-4-hydroxypiperidine scaffolds [1]. Its reactivity profile bridges the gap between electron-rich unsubstituted phenyl analogs and electron-deficient halogenated aryl variants, providing a representative test case for reaction scope studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.